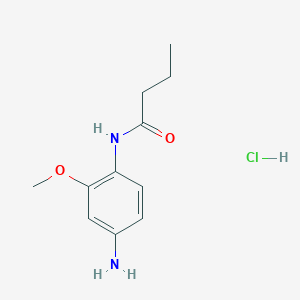

N-(4-Amino-2-methoxyphenyl)butanamide hydrochloride

Description

N-(4-Amino-2-methoxyphenyl)butanamide hydrochloride is an amide derivative featuring a methoxy-substituted phenyl ring and a butanamide chain. Its molecular structure includes a 4-amino group and a 2-methoxy group on the aromatic ring, coupled with a butanamide moiety protonated as a hydrochloride salt. This compound is primarily utilized in pharmaceutical research, particularly as a reference standard or intermediate in synthesis.

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)butanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-3-4-11(14)13-9-6-5-8(12)7-10(9)15-2;/h5-7H,3-4,12H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARMSBDYANLBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methoxyphenyl)butanamide hydrochloride typically involves the reaction of 4-amino-2-methoxybenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methoxyphenyl)butanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(4-Amino-2-methoxyphenyl)butanamide hydrochloride:

Scientific Research Applications

- Synthesis of Novel Compounds: this compound is used in the synthesis of novel benzoxazoles containing a 4-amino-butanamide moiety, which are then evaluated for their biological activities .

- Anthelmintic Agent Research: It appears that N-(4-methoxyphenyl)pentanamide, a simplified derivative, has demonstrated anthelmintic activity against Toxocara canis, a nematode, similar to that of albendazole, with lower cytotoxicity. This suggests a potential application in developing new anthelmintic agents .

- Intermediate in Pigment Manufacture: Benzenamine, 2-methoxy-4-nitro- (structurally related), has reported use as an intermediate in the manufacture of pigments . this compound may have similar applications.

Data Tables and Case Studies:

The search results do not contain specific data tables or well-documented case studies for this compound.

Safety and Toxicity

- One search result notes that an intramuscular injection of diclofenac (an unrelated compound) can cause tissue injury that can be evaluated by magnetic resonance imaging . This highlights the importance of evaluating the local toxicity of injectable drugs during development.

Additional Information From Search Results:

- IUPAC Name: (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

- InChI: InChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H/t17-;/m1./s1

- SMILES: CC(C)C@HN(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methoxyphenyl)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

N-(4-Amino-2-methoxyphenyl)-2-methoxyacetamide Hydrochloride

- CAS No.: 1224167-35-4

- Molecular Formula : C₁₀H₁₅ClN₂O₃

- Key Differences :

N-[3-Acetyl-4-[(2RS)-oxiran-2-ylmethoxy]phenyl]butanamide (Impurity A(EP))

- CAS No.: 28197-66-2

- Key Differences: Features an acetyl group at the 3-position and an oxirane (epoxide) substituent on the phenyl ring.

Ortho-Methoxy Butyryl Fentanyl Hydrochloride

- CAS No.: Not explicitly listed (synonym: N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide monohydrochloride).

- Key Differences :

Deuterated Derivatives (e.g., N-[3-Butanoyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide Hydrochloride)

Physicochemical and Pharmacological Comparison

Key Research Findings

Synthetic Utility : Impurity A(EP) (CAS 28197-66-2) highlights the importance of controlling epoxide-related byproducts in β-blocker synthesis, contrasting with the target compound’s role as a standalone intermediate .

Safety Profile : Unlike the fentanyl analogue (), the target compound lacks opioid activity, reducing regulatory restrictions but limiting its therapeutic scope .

Analytical Use: Deuterated versions () are critical in pharmacokinetic studies, whereas the non-deuterated target compound may serve as a calibrator in HPLC or LC-MS .

Biological Activity

N-(4-Amino-2-methoxyphenyl)butanamide hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₈ClN₂O₂ and a molecular weight of approximately 258.75 g/mol. The compound features an amide functional group, which is significant for its biological interactions. The presence of both amino and methoxy groups enhances its solubility and reactivity, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects such as:

- Anti-inflammatory effects : The compound may inhibit the production of pro-inflammatory cytokines.

- Analgesic properties : It has been explored for its potential to alleviate pain through modulation of neurotransmitter systems .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can suppress the mRNA expression levels of inflammatory cytokines such as IL-6 and IL-1β. For instance, compounds derived from similar structural frameworks demonstrated potent inhibition of these cytokines in human keratinocyte cells .

Case Studies

- In Vivo Studies : In a study involving rodent models, the compound was administered at varying doses to evaluate its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers without observed hepatotoxicity, suggesting a favorable safety profile .

- Cytotoxicity Assessments : Compounds related to this compound were tested for cytotoxic effects on various cell lines. The results showed that at therapeutic concentrations, these compounds did not induce significant cytotoxicity, supporting their potential use in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Amino-2-methylphenyl)butanamide | Similar amine and butanamide structure | Different substitution pattern |

| N-(4-Amino-2-methoxyphenyl)acetamide | Amide functional group | Potentially different biological activity |

| N-(4-Amino-3-methylphenyl)butanamide | Variation in amino substitution | Distinct binding affinity due to structural differences |

The unique combination of functional groups in this compound may confer distinct properties compared to similar compounds, making it a candidate for targeted research in drug development .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-Amino-2-methoxyphenyl)butanamide hydrochloride?

Methodological Answer: The synthesis typically involves coupling 4-amino-2-methoxyaniline with butanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key considerations:

- Solvent Selection: Dichloromethane or THF is often used to dissolve aromatic amines and acyl chlorides.

- Temperature Control: Maintain 0–5°C during acylation to minimize side reactions (e.g., over-acylation or hydrolysis of the acyl chloride) .

- Workup: Post-reaction, neutralize excess acid with aqueous sodium bicarbonate and purify via recrystallization (e.g., using ethanol/water mixtures) .

Q. How can researchers validate the structural purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm the presence of the methoxy group (~δ 3.8 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and butanamide chain (δ 2.1–2.4 ppm for CH₂) .

- HPLC-MS: Monitor purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) and compare retention times with standards .

- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1 v/v) to remove unreacted aniline or acyl chloride derivatives.

- Column Chromatography: Employ silica gel with a gradient of ethyl acetate in hexane (10% → 50%) to separate polar impurities .

- Acid-Base Extraction: Partition the crude product between dichloromethane and dilute HCl to isolate the protonated amine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity .

- In Vitro Assays: Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC₅₀ determination) .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like serotonin transporters .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

- Cross-Validation: Repeat analyses under standardized conditions (e.g., same solvent for NMR, same ionization mode for MS).

- Isotopic Purity Check: Use high-resolution MS (HRMS) to rule out isotopic interference (e.g., chlorine vs. sulfur isotopes) .

- 2D NMR: Employ COSY or HSQC to confirm proton-proton coupling and assign ambiguous peaks .

Q. What strategies are recommended for identifying and quantifying synthetic impurities in this compound?

Methodological Answer:

- HPLC-DAD/ELSD: Use gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) to separate impurities like unreacted aniline or over-acylated byproducts .

- LC-MS/MS: Identify impurities via fragmentation patterns (e.g., m/z 150 for deaminated derivatives) .

- Reference Standards: Compare retention times and spectra with certified impurities (e.g., N-(3-acetyl-4-hydroxyphenyl)butanamide) .

Q. How can in silico models predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD): Simulate binding stability to plasma proteins (e.g., albumin) using GROMACS .

- Metabolic Pathway Prediction: Employ MetaSite to identify potential Phase I/II metabolites (e.g., O-demethylation or glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.